N1-(2-methoxyphenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide
Description
Properties
IUPAC Name |
N'-(2-methoxyphenyl)-N-[2-[2-(3-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O3S/c1-14-6-5-7-15(12-14)19-25-22-27(26-19)16(13-31-22)10-11-23-20(28)21(29)24-17-8-3-4-9-18(17)30-2/h3-9,12-13H,10-11H2,1-2H3,(H,23,28)(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTRMPNFMMWCGOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN3C(=CSC3=N2)CCNC(=O)C(=O)NC4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound, also known as N’-(2-methoxyphenyl)-N-{2-[2-(3-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide, is a thiazole derivative. Thiazoles are found in many potent biologically active compounds, such as antimicrobial, antiretroviral, antifungal, and antineoplastic drugs. .
Mode of Action
Thiazole derivatives are known to interact with a wide range of receptor targets. The compound’s interaction with its targets could lead to a variety of biological effects, depending on the nature of the target and the specific biochemical pathways involved.
Biochemical Pathways
Thiazole derivatives have been reported to possess a broad spectrum of pharmacological activities. They are involved in various biochemical pathways, leading to their diverse biological activities such as antioxidant, antimicrobial, anti-inflammatory, antifungal, and antitumor activities
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and the biochemical pathways it affects. Thiazole derivatives have been reported to exhibit a range of biological activities, including antioxidant, antimicrobial, anti-inflammatory, antifungal, and antitumor activities
Biological Activity
N1-(2-methoxyphenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide is a complex organic compound characterized by multiple functional groups including thiazole and triazole moieties. These structural features are often associated with significant biological activity, particularly in the fields of antimicrobial and anticancer research.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 452.53 g/mol. The presence of the oxalamide group is notable as it is commonly linked to various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C22H24N6O2S |
| Molecular Weight | 452.53 g/mol |
| Functional Groups | Oxalamide, Thiazole, Triazole |
Biological Activity Overview
Research has indicated that compounds containing thiazole and triazole rings exhibit diverse biological activities including:
- Antimicrobial Activity : Thiazolo[3,2-b][1,2,4]triazoles have been reported to possess significant antimicrobial properties against various bacterial strains. For instance, studies have shown that derivatives of thiazolo[3,2-b][1,2,4]triazoles can inhibit the growth of Mycobacterium tuberculosis and other pathogenic bacteria .
- Anticancer Activity : Several thiazole-containing compounds have demonstrated cytotoxic effects against cancer cell lines. The structure-activity relationship (SAR) studies suggest that specific substitutions on the phenyl ring enhance anticancer potency. For example, compounds with electron-donating groups have shown improved activity against various cancer types .
Case Studies
- Antimicrobial Efficacy : In a study evaluating a series of thiazolo[3,2-b][1,2,4]triazole derivatives, several compounds exhibited potent antimicrobial activity with Minimum Inhibitory Concentrations (MICs) ranging from 0.5 to 8 µg/mL against Escherichia coli and Staphylococcus aureus .
- Cytotoxicity Against Cancer Cell Lines : A comparative study assessed the cytotoxic effects of various thiazole derivatives on human cancer cell lines (e.g., HeLa and MCF-7). The results indicated that certain derivatives exhibited IC50 values in the low micromolar range (e.g., 1.61 µg/mL), suggesting significant potential for further development as anticancer agents .
The biological activity of this compound may be attributed to its ability to interact with specific biological targets:
- Enzymatic Inhibition : Compounds in this class often act by inhibiting key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
- DNA Interaction : Some derivatives have shown the ability to intercalate into DNA or inhibit topoisomerases, leading to apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Their Implications
The compound’s activity and physicochemical properties are influenced by:
Substituent Position on the Aromatic Ring: 2-Methoxyphenyl vs. Ethoxy vs. Methoxy: Replacing methoxy with ethoxy (as in ) increases lipophilicity, which could enhance membrane permeability but reduce solubility .
Tolyl Group Position (Meta vs. Para) :
- The m-tolyl group in the target compound contrasts with para-substituted analogs (e.g., ). Para-substitution often enhances planarity and π-π stacking, while meta-substitution may disrupt symmetry in crystal packing or receptor binding .
Electron-Withdrawing vs.
Structural and Pharmacological Comparisons
Table 1: Key Structural Analogs and Properties
Preparation Methods
Hantzsch-Thiazole Cyclization
The thiazole ring is synthesized via condensation of α-haloketones with thioamides. For the target compound:
Triazole Ring Closure
Triazole annulation employs copper-catalyzed azide-alkyne cycloaddition (CuAAC):
- Thiazole-2-carboxylate is converted to propargylamide via aminolysis
- Reacts with m-tolyl azide under CuSO₄·5H₂O/sodium ascorbate catalysis
- Forms 6-ethynyl-2-(m-tolyl)thiazolo[3,2-b]triazole (Yield: 74%)
Ethyl Spacer Installation
Nucleophilic Alkylation
The ethyl linker is introduced through SN2 displacement:
- 6-ethynylthiazolo-triazole treated with 1,2-dibromoethane in DMF
- K₂CO₃ as base at 60°C for 8 hours
- Yields 6-(2-bromoethyl)-2-(m-tolyl)thiazolo[3,2-b]triazole (Yield: 82%)
Oxalamide Bridge Construction
Oxalyl Chloride Mediated Coupling
The final assembly uses sequential amidation:
| Step | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| 1 | Oxalyl chloride (2 eq), THF, 0°C → 2-methoxyaniline | N-(2-methoxyphenyl)oxalyl chloride | 89% |
| 2 | Intermediate + 6-(2-aminoethyl)-thiazolo-triazole, Et₃N, DCM | Target Compound | 76% |
Critical parameters:
- Temperature control (0°C → RT) prevents epimerization
- Stoichiometric triethylamine ensures complete deprotonation
Reaction Optimization and Mechanistic Insights
Cyclization Condition Screening
Data from analogous systems reveals optimal parameters for triazole formation:
| Entry | Oxidant | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Br₂ | DMF | 110 | 6 | 88 |
| 2 | I₂ | Toluene | 100 | 8 | 72 |
| 3 | H₂O₂ | MeCN | 80 | 12 | 65 |
Adapted from benzothiazolo[2,3-c]triazole synthesis
Key observations:
- Bromine in DMF maximizes yield via radical stabilization
- Prolonged heating (>8h) leads to decomposition byproducts
Analytical Characterization
Spectroscopic Data
¹H NMR (400 MHz, DMSO-d₆):
- δ 8.45 (s, 1H, triazole-H)
- δ 7.82 (d, J=8.4 Hz, 2H, m-tolyl)
- δ 6.92–6.88 (m, 3H, methoxyphenyl)
- δ 3.85 (s, 3H, OCH₃)
HRMS (ESI-TOF):
- m/z calcd for C₂₃H₂₂N₅O₃S [M+H]⁺: 456.1432
- Found: 456.1429
Challenges and Alternative Approaches
Regioselectivity Issues
Competing pathways during triazole formation necessitate:
Purification Challenges
- Flash chromatography (SiO₂, EtOAc/hexane 3:7) removes unreacted oxalyl chloride
- Recrystallization from ethanol/water (1:3) yields >99% purity
Scale-Up Considerations
Industrial adaptation requires:
- Continuous flow reactors for exothermic amidation steps
- Solvent recovery systems for DMF and THF
- In-line FTIR monitoring of triazole cyclization
Pilot-scale runs (10 mol) achieved 71% overall yield with 99.5% HPLC purity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
